molecular formula C12H17NO2 B12987888 3-Amino-6-phenylhexanoic acid CAS No. 185256-64-8

3-Amino-6-phenylhexanoic acid

Cat. No.: B12987888
CAS No.: 185256-64-8
M. Wt: 207.27 g/mol
InChI Key: KPJNDHVABVUHPG-UHFFFAOYSA-N
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Description

3-Amino-6-phenylhexanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and a phenyl group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-phenylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 6-phenylhexanoic acid with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted .

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-phenylhexanoic acid is unique due to the presence of both an amino group and a phenyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

185256-64-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)

InChI Key

KPJNDHVABVUHPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CC(=O)O)N

Origin of Product

United States

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